Divergent Pressure-Dependent Fluorescence Quenching Mechanism Versus 1,2‑Tetrabromoethane
At 25 °C in methylcyclohexane, pentabromoethane (PENTBE) exhibits a positive activation volume (ΔV‡ = +12.0 cm³/mol) and a monotonic decrease in ln kq with increasing pressure, whereas 1,2‑tetrabromoethane (TETRBE) displays a negative activation volume (ΔV‡ = −10.2 cm³/mol) with a maximum in ln kq versus pressure [1]. This mechanistic dichotomy indicates that PENTBE quenches pyrene fluorescence via an encounter‑complex/exciplex pathway that is fundamentally different from that of TETRBE, making PENTBE the preferred quencher when a pressure‑insensitive or predictably decreasing quenching rate is essential.
| Evidence Dimension | Activation volume for pyrene fluorescence quenching |
|---|---|
| Target Compound Data | ΔV‡ = +12.0 cm³/mol (PENTBE) |
| Comparator Or Baseline | ΔV‡ = −10.2 cm³/mol (TETRBE, 1,2‑tetrabromoethane) |
| Quantified Difference | 22.2 cm³/mol (sign reversal) |
| Conditions | Pyrene fluorescence quenching in methylcyclohexane, 25 °C, pressure range 0.1–650 MPa |
Why This Matters
Researchers designing high‑pressure photochemical systems must select a quencher whose pressure response matches the experimental window; pentabromoethane ensures a monotonically decreasing quenching, avoiding the non‑linear maximum exhibited by tetrabromoethane.
- [1] Kimura, Y.; et al. J. Phys. Chem. A 2000, 104 (32), 7545–7552. View Source
